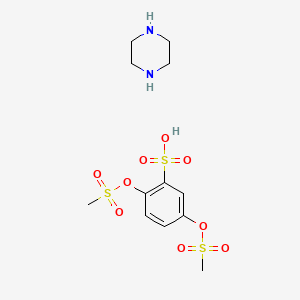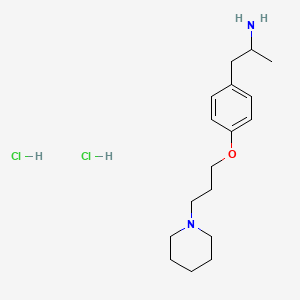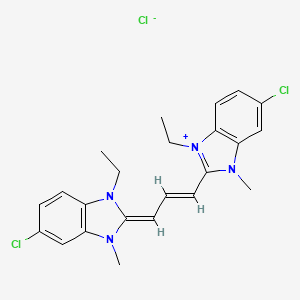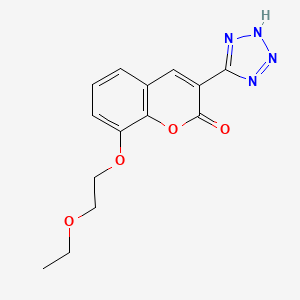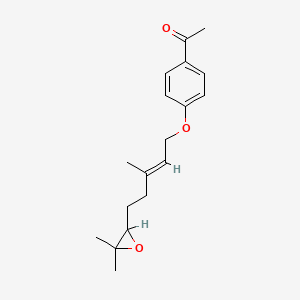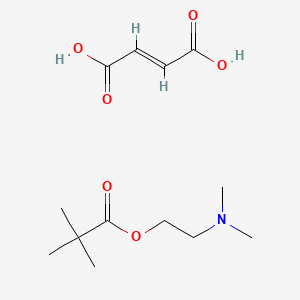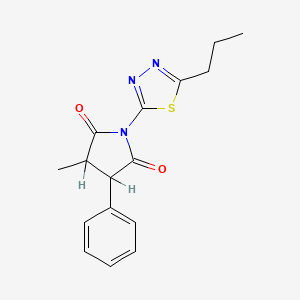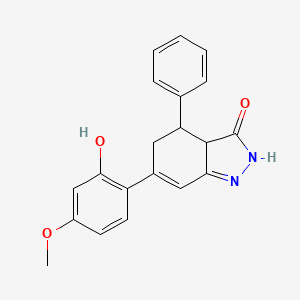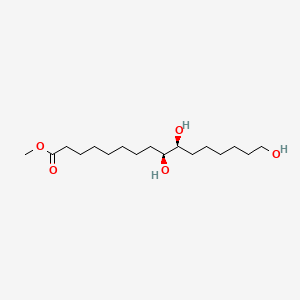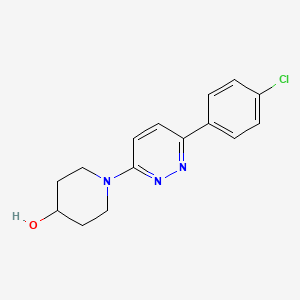
alpha-Cyano-2,6-dimethylergoline-8-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Cyano-2,6-dimethylergoline-8-propionamide: is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including vasodilation and cognitive enhancement. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and a cyano group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-2,6-dimethylergoline-8-propionamide typically involves multi-step organic reactions. The process begins with the preparation of the ergoline backbone, followed by the introduction of the cyano and propionamide groups. Common reagents used in these reactions include strong bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of specialized reactors.
化学反応の分析
Types of Reactions: Alpha-Cyano-2,6-dimethylergoline-8-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Alpha-Cyano-2,6-dimethylergoline-8-propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and cognitive enhancement.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of alpha-Cyano-2,6-dimethylergoline-8-propionamide involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating signaling pathways and physiological responses. For example, it may inhibit postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle, leading to vasodilation .
類似化合物との比較
Nicergoline: An ergot derivative used for the treatment of cerebrovascular abnormalities.
Ergoline-8-propanamide, alpha-cyano-1,6-dimethyl-, (8-beta)-: A closely related compound with similar structural features.
Uniqueness: Alpha-Cyano-2,6-dimethylergoline-8-propionamide is unique due to its specific molecular structure, which includes a cyano group and a propionamide moiety
特性
CAS番号 |
82842-19-1 |
|---|---|
分子式 |
C20H24N4O |
分子量 |
336.4 g/mol |
IUPAC名 |
3-[(6aR,9S)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H24N4O/c1-11-15-8-18-16(14-4-3-5-17(23-11)19(14)15)7-12(10-24(18)2)6-13(9-21)20(22)25/h3-5,12-13,16,18,23H,6-8,10H2,1-2H3,(H2,22,25)/t12-,13?,16?,18-/m1/s1 |
InChIキー |
MKLQDQUHRCAKKI-ZJZIODQPSA-N |
異性体SMILES |
CC1=C2C[C@@H]3C(C[C@H](CN3C)CC(C#N)C(=O)N)C4=C2C(=CC=C4)N1 |
正規SMILES |
CC1=C2CC3C(CC(CN3C)CC(C#N)C(=O)N)C4=C2C(=CC=C4)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


